2-(4-Aminophenyl)-2-oxoacetic acid
CAS No.: 15535-99-6
Cat. No.: VC21080448
Molecular Formula: C8H7NO3
Molecular Weight: 165.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15535-99-6 |
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Molecular Formula | C8H7NO3 |
Molecular Weight | 165.15 g/mol |
IUPAC Name | 2-(4-aminophenyl)-2-oxoacetic acid |
Standard InChI | InChI=1S/C8H7NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,9H2,(H,11,12) |
Standard InChI Key | ZNTIQRYMOADNDC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)C(=O)O)N |
Canonical SMILES | C1=CC(=CC=C1C(=O)C(=O)O)N |
Introduction
Physical and Chemical Properties
2-(4-Aminophenyl)-2-oxoacetic acid possesses distinct physical and chemical properties that are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-(4-Aminophenyl)-2-oxoacetic acid
The compound features a primary amine group connected to a benzene ring, which is further attached to an α-oxoacetic acid functional group. This structural arrangement allows for various chemical reactions and interactions, making it a valuable chemical intermediate in organic synthesis.
Synthesis and Preparation Methods
Several synthetic routes have been developed for the preparation of 2-(4-Aminophenyl)-2-oxoacetic acid, each with specific advantages depending on the scale and intended application.
Laboratory-Scale Synthesis
One common method for synthesizing 2-(4-Aminophenyl)-2-oxoacetic acid involves the reaction of aniline derivatives with oxalyl chloride followed by hydrolysis:
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Reaction with Oxalyl Chloride: To a solution of the corresponding aniline or amine (10 mmol) in CH2Cl2 (30 mL), triethylamine (11 mmol) is added, followed by slow addition of oxalyl chloride (11 mmol) at 0°C. The reaction mixture is warmed to room temperature and stirred for 4-6 hours .
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Hydrolysis Step: The intermediate is hydrolyzed using LiOH (50 mmol) in a THF/H2O mixture. After stirring for 6-8 hours at room temperature, the mixture is acidified, extracted, and recrystallized to obtain the pure product .
Industrial Production Methods
For larger-scale production, different approaches are employed:
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Catalytic Hydrogenation: 4-Nitrophenylacetic acid is hydrogenated over a palladium catalyst:
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Catalyst: Palladium on carbon
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Pressure: 1-5 atm of hydrogen
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Temperature: 50-100°C
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Solvent: Methanol or ethanol
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Iron Reduction Method: Reaction of 4-nitrophenylacetic acid with iron powder:
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Temperature: Room temperature to 80°C
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Solvent: Aqueous or alcoholic medium
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Reaction Time: 2-6 hours
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Continuous flow reactors are often used in industrial settings to improve control over reaction parameters and enhance yield.
Chemical Reactivity
2-(4-Aminophenyl)-2-oxoacetic acid exhibits diverse chemical reactivity, primarily due to the presence of both amino and oxoacetic acid functional groups.
Types of Reactions
The compound participates in various chemical transformations:
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Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
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Reduction Reactions: The oxo group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
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Substitution Reactions: The amino group participates in nucleophilic substitution reactions to form amides or other derivatives when treated with acyl chlorides or anhydrides in the presence of bases such as pyridine or triethylamine.
Major Products Formed
The reactions of 2-(4-Aminophenyl)-2-oxoacetic acid yield various products, as outlined in Table 2:
Table 2: Major Products from Chemical Reactions of 2-(4-Aminophenyl)-2-oxoacetic acid
Biological Activities
Research indicates that 2-(4-Aminophenyl)-2-oxoacetic acid and related compounds exhibit significant biological activities, particularly antimicrobial and potential anticancer properties.
Antimicrobial Properties
Similar compounds have demonstrated antibacterial activity against both gram-positive and gram-negative bacterial strains. The proposed mechanisms of action include:
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Disruption of bacterial membranes
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Interaction with DNA
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Disruption of essential cellular processes
Table 3: Antimicrobial Activity of Related Compounds
Bacterial Strain | Activity Level | Mechanism |
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Staphylococcus aureus | Potent inhibition | Membrane disruption |
Escherichia coli | Moderate inhibition | Cellular process interference |
Pseudomonas aeruginosa | Moderate inhibition | Multiple pathways |
Pharmacokinetics
Related compounds have been shown to be metabolized by cytochrome P450 1A1, producing both active and inactive metabolites. This metabolism pathway significantly influences the pharmacological profile of these compounds.
Research Applications and Uses
2-(4-Aminophenyl)-2-oxoacetic acid serves as a versatile building block in various scientific and industrial applications.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a precursor for synthesizing pharmaceutically active compounds, particularly those with potential anticancer and antimicrobial properties. Its structural features allow for specific modifications to enhance biological activity.
Materials Science
The compound finds applications in the preparation of polymers and resins with specific properties, contributing to the development of new materials with tailored characteristics.
Biological Research
In biological research, 2-(4-Aminophenyl)-2-oxoacetic acid is employed in the study of enzyme inhibitors and as a probe for biochemical assays.
Industrial Applications
Industrially, the compound is utilized in the synthesis of dyes and pigments, leveraging its chromophoric properties and reactivity for creating colored materials.
Comparison with Similar Compounds
Understanding the relative properties of 2-(4-Aminophenyl)-2-oxoacetic acid in comparison to structurally related compounds provides insight into its unique characteristics and applications.
Table 4: Comparison with Structurally Related Compounds
Compound | Structural Difference | Unique Features | Reference |
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2-(4-Nitrophenyl)-2-oxoacetic acid | Nitro group instead of amino | Higher oxidation state, different reactivity | |
2-(4-Aminophenyl)-2-hydroxyacetic acid | Hydroxyl group instead of oxo | Different redox properties | |
2-(4-Aminophenyl)acetic acid | Lacks oxo group | Simpler structure, different reactivity | |
p-Aminooxanilic acid | Different positioning of functional groups | Alternative biological activities |
The unique positioning of functional groups in 2-(4-Aminophenyl)-2-oxoacetic acid enables specific chemical transformations and biological interactions, distinguishing it from similar compounds.
Current Research and Future Perspectives
Recent research has focused on exploring the potential of 2-(4-Aminophenyl)-2-oxoacetic acid in various applications:
Pharmaceutical Development
Researchers are investigating derivatives of this compound for developing new antimicrobial agents to address the growing concern of antibiotic resistance. The compound's ability to disrupt bacterial membranes presents a promising avenue for creating novel antibiotics.
Synthetic Methodologies
New synthetic approaches are being developed to improve the efficiency and sustainability of producing 2-(4-Aminophenyl)-2-oxoacetic acid. These include:
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Green chemistry approaches utilizing environmentally friendly reagents
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Flow chemistry techniques for continuous production
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Enzyme-catalyzed transformations for higher stereoselectivity
Materials Science Applications
Ongoing research explores the incorporation of 2-(4-Aminophenyl)-2-oxoacetic acid derivatives into polymeric materials with specific properties, such as conductivity, biodegradability, or stimuli-responsiveness.
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